![molecular formula C15H18ClN3O2 B4760095 N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B4760095.png)
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide
Overview
Description
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide, also known as BAY-678, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively. In
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide is not fully understood. However, studies have shown that it works by inhibiting the activity of a specific enzyme called phosphodiesterase 10A (PDE10A). This enzyme is involved in the regulation of various cellular processes, including cell growth and inflammation. By inhibiting the activity of PDE10A, N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide can prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide has been found to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide in lab experiments is its relatively simple synthesis method. Additionally, it has been found to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which must be carefully evaluated in future studies.
Future Directions
There are several future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide. One area of interest is in the development of more potent derivatives of this compound that can be used to treat cancer and inflammatory conditions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, studies are needed to evaluate the potential use of this compound in combination with other anti-cancer and anti-inflammatory drugs.
Scientific Research Applications
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide has been found to have several potential applications in scientific research. One of the primary areas of interest is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has been found to have anti-inflammatory properties and can be used to treat various inflammatory conditions.
properties
IUPAC Name |
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-15(2,3)9-5-6-12(21-4)11(7-9)18-14(20)13-10(16)8-17-19-13/h5-8H,1-4H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLWLJUTKASSPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=C(C=NN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methoxyphenyl)-4-chloro-1H-pyrazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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